7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde
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Overview
Description
7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-A]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde typically involves multistep reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The imidazo[1,2-A]pyrimidine core can engage in various interactions with enzymes and receptors, potentially leading to biological effects such as inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: Similar in structure but lacks the trifluoromethyl group and formyl group.
Imidazo[1,2-A]pyrazine: Contains a pyrazine ring instead of a pyrimidine ring.
Imidazo[1,2-A]pyrimidine: Lacks the trifluoromethyl group and formyl group.
Uniqueness
7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
944900-10-1 |
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Molecular Formula |
C8H4F3N3O |
Molecular Weight |
215.13 g/mol |
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)6-1-2-14-5(4-15)3-12-7(14)13-6/h1-4H |
InChI Key |
JJDBWEZTEKMSGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1C(F)(F)F)C=O |
Origin of Product |
United States |
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